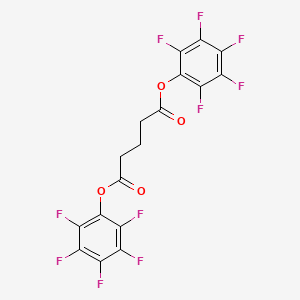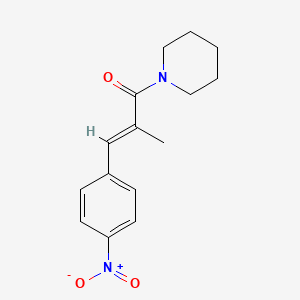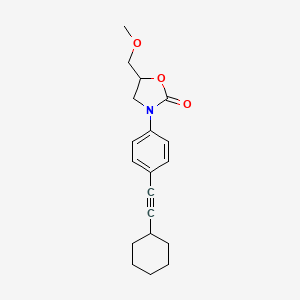
Bis(pentafluorophenyl) pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenyl) pentanedioate is a chemical compound characterized by the presence of two pentafluorophenyl groups attached to a pentanedioate backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl) pentanedioate typically involves the reaction of pentafluorophenyl derivatives with pentanedioic acid or its derivatives. One common method involves the use of activated carbonates, which facilitate the preparation of polycarbonates based on monomers that are unsuitable for traditional melt polymerization at high temperatures . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of activated carbonates and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentafluorophenyl) pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentafluorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Bis(pentafluorophenyl) pentanedioate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Wirkmechanismus
The mechanism of action of bis(pentafluorophenyl) pentanedioate involves its ability to act as an activating reagent for carboxylic acids. The highly reactive pentafluorophenyl ester intermediates formed during reactions with alcohols and amines facilitate the synthesis of esters and amides . This mechanism is particularly useful in organic synthesis, where the compound’s reactivity can be harnessed to achieve specific chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentafluorophenyl) carbonate: This compound is similar in structure and reactivity, often used as a reagent in coupling reactions and the preparation of azapeptides.
Bis(pentafluorophenyl) borane: Known for its hydroboration activity and high reactivity towards various functional groups.
Uniqueness
Bis(pentafluorophenyl) pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as an activating reagent for carboxylic acids and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
77386-64-2 |
|---|---|
Molekularformel |
C17H6F10O4 |
Molekulargewicht |
464.21 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentafluorophenyl) pentanedioate |
InChI |
InChI=1S/C17H6F10O4/c18-6-8(20)12(24)16(13(25)9(6)21)30-4(28)2-1-3-5(29)31-17-14(26)10(22)7(19)11(23)15(17)27/h1-3H2 |
InChI-Schlüssel |
LVYLPGPDVUJXID-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![2-Bromo-1-{4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14434475.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)







![N-[(Benzyloxy)carbonyl]-L-valyl-L-alanyl-L-leucinamide](/img/structure/B14434536.png)
![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)

